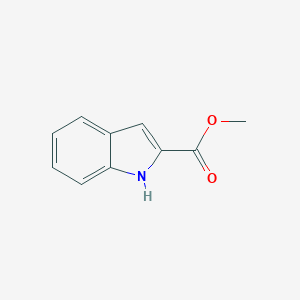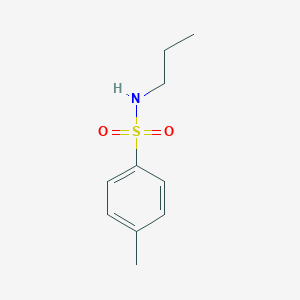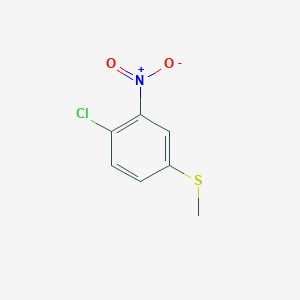
甲基苯基亚砜
概述
描述
Methyl phenyl sulfoxide is an organosulfur compound with the formula CH3S(O)C6H5 . It is a low-melting white solid and an oxidized derivative of thioanisole . It is a prototypical chiral sulfoxide and has been prepared by asymmetric oxidation .
Synthesis Analysis
Methyl phenyl sulfoxide has been used in the synthesis of isotopically labelled 1, 3-dithiane, a useful labeled synthon . It has also been used in the synthesis of nelfinavir, a potent HIV-protease inhibitor .
Molecular Structure Analysis
The conformational distribution of methyl phenyl sulfoxide has been studied in two different phases of matter (gas phase and solution) by a comprehensive approach including theoretical calculations, microwave spectroscopy, liquid crystal NMR experiments, and atomistic molecular dynamics computer simulations .
Chemical Reactions Analysis
Methyl phenyl sulfoxide has been involved in various chemical reactions. For instance, it has been used as a quenching agent for high-valent metal-oxo species in peroxymonosulfate based processes .
Physical And Chemical Properties Analysis
Methyl phenyl sulfoxide has a molar mass of 140.20 g·mol−1 . It appears as a colorless or white solid . It has a density of 1.19±0.1 g/cm3 . Its melting point is 32 °C (90 °F; 305 K) and its boiling point is 263.5 °C (506.3 °F; 536.6 K) .
科学研究应用
Synthesis of Isotopically Labelled 1,3-Dithiane
Methyl phenyl sulfoxide has been used in the synthesis of isotopically labelled 1,3-dithiane . This labeled synthon is useful in various chemical reactions and can be used to track reaction pathways.
HIV-Protease Inhibitor
Methyl phenyl sulfoxide is used in the synthesis of nelfinavir , a potent HIV-protease inhibitor. Nelfinavir is an antiretroviral drug used in the treatment of the human immunodeficiency virus (HIV).
Synthesis of Sulfoximines
Methyl phenyl sulfoxide is also used in the synthesis of sulfoximines . Sulfoximines are a class of organic compounds that have potential applications in medicinal chemistry and drug discovery.
Studies on Solvent-Water Partitioning
Methyl phenyl sulfoxide has been used in studies on solvent-water partitioning . Understanding the partitioning behavior of compounds between different phases is crucial in environmental science, pharmacology, and various industrial processes.
Pharmaceutical Intermediate
Methyl phenyl sulfoxide is an important pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.
Chiral Sulfoxide
Methyl phenyl sulfoxide is a prototypical chiral sulfoxide . It has been prepared by asymmetric oxidation , which is a key process in the production of enantiomerically pure compounds, a requirement in the pharmaceutical industry.
作用机制
Target of Action
Methyl phenyl sulfoxide (MPSO) is an organosulfur compound with the formula CH3S(O)C6H5 . It is an important pharmaceutical intermediate It has been used in the synthesis of various compounds, indicating its broad applicability in chemical reactions .
Mode of Action
It is known to be an oxidized derivative of thioanisole . As a prototypical chiral sulfoxide, it has been prepared by asymmetric oxidation
Biochemical Pathways
Mpso has been used in the synthesis of isotopically labelled 1, 3-dithiane, a useful labeled synthon . It has also been used in the synthesis of nelfinavir, a potent HIV-protease inhibitor . These applications suggest that MPSO may play a role in various biochemical pathways, particularly those involving sulfur-containing compounds.
Pharmacokinetics
Its physical properties such as a low melting point and boiling point , as well as its solubility, could influence its bioavailability and pharmacokinetics.
Result of Action
Given its use in the synthesis of various compounds, it can be inferred that MPSO likely plays a role in facilitating certain chemical reactions, potentially influencing the structure and function of target molecules .
Action Environment
The action of MPSO can be influenced by environmental factors. For instance, MPSO should be stored at a temperature of 2-8°C . Exposure to moist air or water should be avoided . These factors can affect the stability and efficacy of MPSO. Additionally, MPSO is classified as a combustible solid, indicating that it should be kept away from open flames, hot surfaces, and sources of ignition .
安全和危害
未来方向
Methyl phenyl sulfoxide is an important pharmaceutical intermediate . It has been used in the synthesis of various compounds and in studies on solvent-water partitioning . Its future directions could involve further exploration of its uses in the synthesis of other compounds and in different chemical reactions.
属性
IUPAC Name |
methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTGICXCHWMCPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870860 | |
| Record name | (+/-)-(Methylsulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic crystals; mp = 34-36 deg C; [Acros Organics MSDS] | |
| Record name | Methyl phenyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | Methyl phenyl sulfoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21141 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl phenyl sulfoxide | |
CAS RN |
1193-82-4 | |
| Record name | Methyl phenyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl phenyl sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Methylsulfinyl)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203014 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-(Methylsulfinyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (methylsulphinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of methyl phenyl sulfoxide?
A1: Methyl phenyl sulfoxide has a molecular formula of C7H8OS and a molecular weight of 140.20 g/mol. []
Q2: What spectroscopic data is available for characterizing methyl phenyl sulfoxide?
A2: Methyl phenyl sulfoxide can be characterized using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and UV-Vis spectroscopy. These techniques provide information about its functional groups, bonding patterns, and electronic structure. [, , , ]
Q3: Can methyl phenyl sulfoxide act as a catalyst in organic reactions?
A4: While methyl phenyl sulfoxide is more commonly used as a reagent or chiral auxiliary, it can also participate in catalytic cycles. For example, it can catalyze the monomerization of an oxorhenium(V) dimer, enhancing the rate of oxygen atom transfer reactions from sulfoxides to triarylphosphines. []
Q4: How is methyl phenyl sulfoxide used in asymmetric synthesis?
A5: (S)-(-)-Methyl phenyl sulfoxide serves as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center enables the creation of new stereogenic centers with high selectivity. This property finds application in synthesizing complex molecules like the HIV-protease inhibitor, nelfinavir. [, ]
Q5: How can methyl phenyl sulfoxide be oxidized?
A6: Methyl phenyl sulfoxide can be oxidized to methyl phenyl sulfone using various oxidants like hydrogen peroxide (H2O2), often in the presence of catalysts like sodium molybdate or oxorhenium(V) complexes. [, ] This reaction can also be achieved photocatalytically using modified Cu2O crystals under blue LED irradiation. []
Q6: Can methyl phenyl sulfoxide be reduced back to its sulfide form?
A7: Yes, methyl phenyl sulfoxide can be reduced back to methyl phenyl sulfide. One method involves using dimethyl sulfoxide reductase from Rhodobacter sphaeroides f.s. denitrificans, which exhibits enantioselectivity, preferentially reducing the (S)-sulfoxide enantiomer. [] Iron-catalyzed reduction using phenylsilane or polymethylhydrosiloxane as reducing agents is another effective approach. []
Q7: Can methyl phenyl sulfoxide be used to synthesize polymers?
A8: Yes, methyl phenyl sulfoxide serves as a precursor for synthesizing poly(phenylene sulfide) (PPS). One method involves its oxidative polymerization in triflic acid, leading to the formation of a poly(sulfonium cation) intermediate, which subsequently undergoes an SN2 reaction with pyridine to yield high-molecular-weight PPS. [, ]
Q8: Can methyl phenyl sulfoxide be incorporated into metal-organic frameworks?
A9: Yes, methyl phenyl sulfoxide can coordinate to lanthanide ions within metal-organic frameworks (MOFs). This has been demonstrated by incorporating it into europium(III) complexes immobilized on pyridyl-functionalized MCM-41 silica. The resulting materials exhibit luminescence properties influenced by the interaction between the MOF and the sulfoxide ligand. []
Q9: How is methyl phenyl sulfoxide used to study reaction mechanisms?
A10: Methyl phenyl sulfoxide is a valuable probe compound for investigating the mechanisms of oxidation reactions, particularly in distinguishing between hydroxyl radical (•OH) and ferryl ion (Fe(IV)) pathways. Its distinct reaction products with each oxidant allow for their identification in complex reaction systems. For example, it has been used to investigate the mechanism of persulfate activation by iron-char composites and the role of Fe(IV) in this process. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)


![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)





